(3,5-dimethyl-1-adamantyl) N-methylcarbamate
Overview
Description
(3,5-dimethyl-1-adamantyl) N-methylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of an adamantane core, which is a tricyclic hydrocarbon, substituted with methyl groups at the 3 and 5 positions, and a carbamate group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethyl-1-adamantyl) N-methylcarbamate typically involves the reaction of 3,5-dimethyl-1-adamantylamine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:
3,5-dimethyl-1-adamantylamine+methyl isocyanate→(3,5-dimethyl-1-adamantyl) N-methylcarbamate
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The reactants are fed into the reactor at a controlled rate, and the product is continuously removed, which helps in maintaining the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3,5-dimethyl-1-adamantyl) N-methylcarbamate undergoes various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 3,5-dimethyl-1-adamantylamine and methanol.
Oxidation: The adamantane core can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of adamantanone derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide, often in an acidic medium.
Substitution: Electrophilic reagents such as halogens or nitrating agents, usually in the presence of a catalyst.
Major Products Formed
Hydrolysis: 3,5-dimethyl-1-adamantylamine and methanol.
Oxidation: Adamantanone derivatives.
Substitution: Various substituted adamantane derivatives depending on the electrophile used.
Scientific Research Applications
(3,5-dimethyl-1-adamantyl) N-methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its use as an antiviral or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties.
Mechanism of Action
The mechanism of action of (3,5-dimethyl-1-adamantyl) N-methylcarbamate involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes by carbamylation of the active site, thereby preventing the enzyme from performing its normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted. The adamantane core also contributes to the compound’s ability to interact with lipid membranes, enhancing its bioavailability and stability.
Comparison with Similar Compounds
Similar Compounds
(1-adamantyl) N-methylcarbamate: Lacks the methyl groups at the 3 and 5 positions, resulting in different chemical and biological properties.
(3,5-dimethyl-1-adamantyl) N-ethylcarbamate: Similar structure but with an ethyl group instead of a methyl group, which can affect its reactivity and interactions.
(3,5-dimethyl-1-adamantyl) N-phenylcarbamate: Contains a phenyl group, leading to different steric and electronic effects.
Uniqueness
(3,5-dimethyl-1-adamantyl) N-methylcarbamate is unique due to the presence of both the adamantane core and the specific substitution pattern. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3,5-dimethyl-1-adamantyl) N-methylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-12-4-10-5-13(2,7-12)9-14(6-10,8-12)17-11(16)15-3/h10H,4-9H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONURSHUYBBUVMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)OC(=O)NC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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